

Spectroscopic Data for the Confirmation of 1-Piperidinepropanoic Acid: A Comparative Guide

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Compound of Interest

Compound Name: **1-Piperidinepropanoic acid**

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This guide provides a comparative analysis of the spectroscopic data for **1-Piperidinepropanoic acid** against a structurally related compound, Nipecotic acid. The objective is to offer a clear, data-driven resource for the confirmation of **1-Piperidinepropanoic acid** in a laboratory setting. This document outlines key spectroscopic features and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Comparison

The confirmation of a chemical entity's structure relies on the comprehensive analysis of various spectroscopic data. Here, we present the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **1-Piperidinepropanoic acid** and Nipecotic acid in a comparative format.

Spectroscopic Data	1-Piperidinepropanoic acid	Nipecotic acid
Molecular Formula	C ₈ H ₁₅ NO ₂ [1]	C ₆ H ₁₁ NO ₂
Molecular Weight	157.21 g/mol [1]	129.16 g/mol
¹ H NMR (ppm)	Specific chemical shifts are available through spectral databases. Key signals include those for the piperidine ring protons and the propanoic acid chain protons. [1]	Specific chemical shifts are available through spectral databases. Key signals include those for the piperidine ring protons and the methine proton at the 3-position. [2]
¹³ C NMR (ppm)	Characteristic peaks for the carbonyl carbon, the carbons of the piperidine ring, and the carbons of the propanoic acid side chain. [1]	Distinct signals for the carbonyl carbon and the carbons of the piperidine ring. [3]
IR (cm ⁻¹)	Key absorptions include a broad O-H stretch from the carboxylic acid, C-H stretching of the aliphatic chain and piperidine ring, and a strong C=O stretch from the carbonyl group. [1]	Similar to 1-Piperidinepropanoic acid, it exhibits a broad O-H stretch, aliphatic C-H stretching, and a prominent C=O stretching vibration. [3] [4]
Mass Spectrum (m/z)	The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. [5]	The mass spectrum displays the molecular ion peak consistent with its molecular weight and specific fragmentation patterns. [2]

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation:
 - Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
 - For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation:

- For solid samples, place a small amount of the powder or solid onto the ATR crystal.
- For liquid or paste-like samples, apply a small drop to the center of the crystal.

- Instrument Setup:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

- Data Acquisition:

- Position the sample on the ATR crystal.
- For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio over a spectral range of $4000\text{-}400\text{ cm}^{-1}$.

- Data Processing:

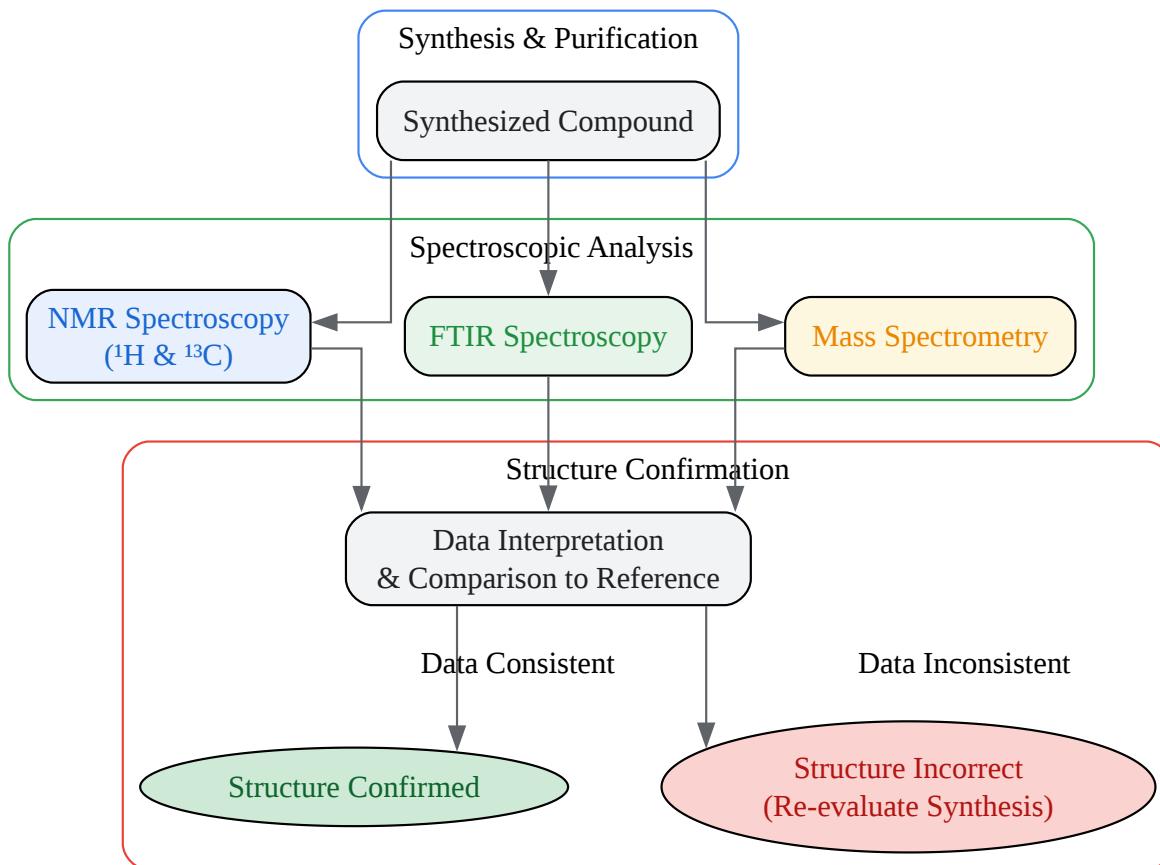
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Perform baseline correction if necessary.
- Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
 - The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like liquid chromatography (LC) or gas chromatography (GC).
- Instrument Setup:
 - Select an appropriate ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
 - Calibrate the mass analyzer using a known reference compound to ensure accurate mass measurements.
- Data Acquisition:
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$, $[M+H]^+$, or $[M-H]^-$) to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain further structural information and confirm the identity of the molecule.

Workflow for Spectroscopic Confirmation

The following diagram illustrates a logical workflow for the confirmation of a synthesized compound using the spectroscopic techniques described.



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Caption: Workflow for compound confirmation using spectroscopic methods.

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